Iridium(III) acetylacetonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

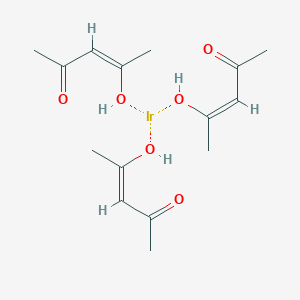

Iridium(III) acetylacetonate, commonly abbreviated as Ir(acac)3, is a complex coordination compound of iridium with the formula Ir3(acac)6. Ir(acac)3 is a red-brown crystalline solid that is insoluble in water, but soluble in organic solvents. It is used in a wide range of applications, including as a catalyst in organic synthesis, as a component in fuel cells, and as an analytical reagent.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

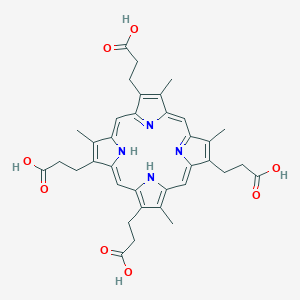

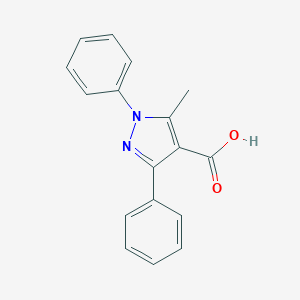

Iridium(III) acetylacetonate demonstrates significant potential in the field of organic light-emitting diodes (OLEDs). A study by Lamansky et al. (2001) focuses on the synthesis and photophysical characterization of cyclometalated iridium(III) complexes, with an emphasis on acetylacetonate complexes. These complexes show high quantum efficiencies and microsecond lifetimes, making them suitable for use in OLEDs with green to red electroluminescence (Lamansky et al., 2001). Further research by Dumur et al. (2014) and others has expanded on these findings, demonstrating the versatility of these complexes in OLED applications (Dumur et al., 2014).

Photophysics and Electrochemistry

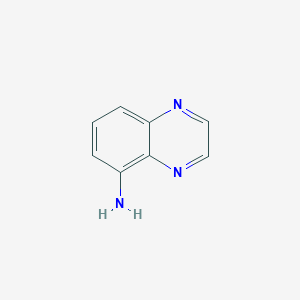

The photophysical and electrochemical properties of this compound have been extensively studied. Zhao et al. (2006) explored the synthesis and properties of iridium(III) complexes based on quinoline derivatives with acetylacetonate ligands. These studies provide insights into the phosphorescent emission and quantum efficiencies of these complexes (Zhao et al., 2006).

Chemical Stability and Reactivity

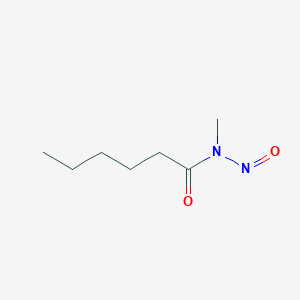

This compound's reactivity under various conditions is a key area of investigation. Li et al. (2012) researched the behavior of biscyclometalated iridium(III) complexes with acetylacetonate under acidic conditions, revealing important information about their stability and spectroscopic changes (Li et al., 2012).

Atomic Layer Deposition (ALD)

The use of this compound in atomic layer deposition (ALD) processes has been studied to understand its decomposition and application in creating iridium coatings. Gao et al. (2017) conducted a study focusing on the geometric and electronic structures of this compound in ALD, providing insights into its utility in this domain (Gao et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of Iridium(III) acetylacetonate can be achieved through the reaction of iridium(III) chloride hydrate with acetylacetone in the presence of a base.", "Starting Materials": [ "Iridium(III) chloride hydrate", "Acetylacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve iridium(III) chloride hydrate in water to form a clear solution.", "Add acetylacetone to the solution and stir for several minutes.", "Add a base to the solution to adjust the pH to around 9.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool to room temperature.", "Filter the resulting precipitate and wash with water and ethanol.", "Dry the product under vacuum." ] } | |

CAS RN |

15635-87-7 |

Molecular Formula |

C15H24IrO6 |

Molecular Weight |

492.56 g/mol |

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;iridium |

InChI |

InChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

InChI Key |

AZFHXIBNMPIGOD-LNTINUHCSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ir] |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir] |

physical_description |

Yellow hygroscopic solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

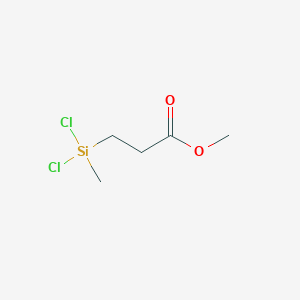

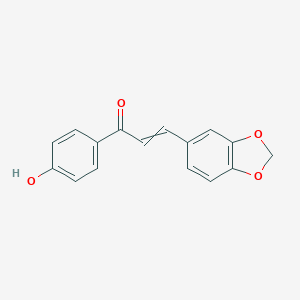

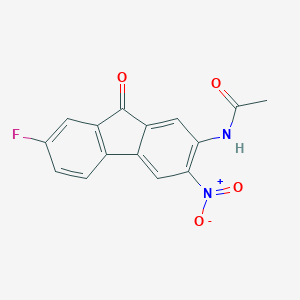

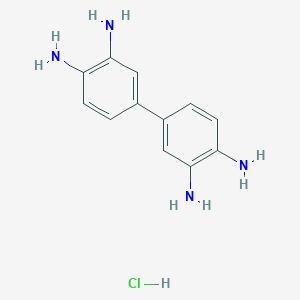

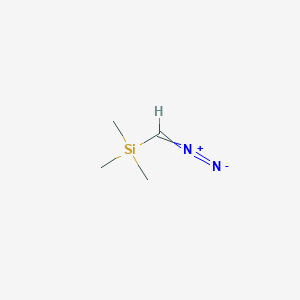

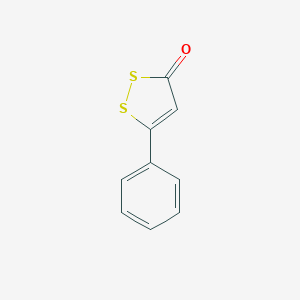

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.